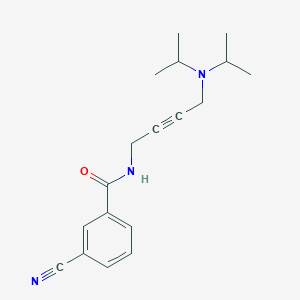

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

While specific chemical reactions involving “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” are not available, cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical state of “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” is solid . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The formation and reactions of carbonyl anions, such as those derived from diisopropyl formamide, provide a foundational method for synthesizing various α-hydroxy and α-keto acids. These methods are crucial for cases where cyanohydrin formation is challenging, indicating a potential application of related compounds in synthetic organic chemistry (Fraser & Hubert, 1974).

Fluoride Ion Sensing

Derivatives of benzamide, such as N-(cyano(naphthalen-1-yl)methyl)benzamides, have been synthesized and found to exhibit unique colorimetric sensing capabilities for fluoride ions. This property is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlighting the potential use of similar compounds in developing sensory applications for environmental or biological monitoring (Younes et al., 2020).

Antiviral Activity

The synthesis of certain phosphonate derivatives has indicated preliminary antiviral activities, suggesting the potential of benzamide derivatives in medicinal chemistry for designing new antiviral agents (Hong et al., 2011).

Fluorescence Derivatisation

Benzamide derivatives have been explored for their fluorescence derivatisation properties, particularly in the context of amino acids. This research suggests potential applications in bioanalytical chemistry for tagging and detecting biomolecules, enhancing the study of biological systems and processes (Frade et al., 2007).

Melanoma Cytotoxicity

N-(2-Dialkylaminoethyl)benzamides exhibit selective accumulation in melanoma cells, improving cytotoxicity against these cells while being toxic to non-melanoma cells. This selective accumulation and toxicity highlight the therapeutic potential of benzamide derivatives in treating melanoma, offering insights into drug delivery and targeting mechanisms (Wolf et al., 2005).

Direcciones Futuras

The future directions of “3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide” and similar compounds could involve further exploration of their potential in various fields of application, such as medical, industrial, biological, and potential drug industries . Their diverse biological activities and potential as precursors for heterocyclic synthesis make them interesting subjects for future research .

Propiedades

IUPAC Name |

3-cyano-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-14(2)21(15(3)4)11-6-5-10-20-18(22)17-9-7-8-16(12-17)13-19/h7-9,12,14-15H,10-11H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWQCUSUGHYQOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC=CC(=C1)C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2774702.png)

![(E)-methyl 2-cyano-3-(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2774703.png)

![Methyl 2-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2774704.png)

![N-(2,6-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2774709.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanol;hydrochloride](/img/structure/B2774712.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-chlorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2774717.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)